3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((ethoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester
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Overview
Description
3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((ethoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester is a complex organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((ethoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester typically involves multi-step organic reactions. Common starting materials include pyridine derivatives, nitrobenzene, and ethyl esters. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems. The process would be optimized for cost-efficiency, scalability, and environmental considerations. Key steps might include purification through crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming various oxidized derivatives.
Reduction: Reduction reactions may convert the nitro group to an amino group, altering the compound’s properties.
Substitution: Various substitution reactions can occur, particularly at the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific biological pathways.
Industry
In the industrial sector, this compound might be used in the production of specialty chemicals, polymers, or as a catalyst in certain reactions.
Mechanism of Action
The mechanism by which 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((ethoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester exerts its effects would depend on its specific application. For example, if used as a pharmaceutical, it might interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
Pyridinecarboxylic acids: These compounds share the pyridine ring and carboxylic acid functional group.
Nitrophenyl derivatives: Compounds with nitrophenyl groups exhibit similar reactivity patterns.
Ethyl esters: These esters are common in organic synthesis and share similar chemical properties.
Uniqueness
The uniqueness of 3-Pyridinecarboxylic acid, 1,4-dihydro-2,6-dimethyl-5-((ethoxyamino)carbonyl)-4-(3-nitrophenyl)-, methyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
133147-07-6 |
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Molecular Formula |
C18H21N3O6 |
Molecular Weight |
375.4 g/mol |
IUPAC Name |
methyl 5-(ethoxycarbamoyl)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C18H21N3O6/c1-5-27-20-17(22)14-10(2)19-11(3)15(18(23)26-4)16(14)12-7-6-8-13(9-12)21(24)25/h6-9,16,19H,5H2,1-4H3,(H,20,22) |
InChI Key |
HLYFDJPBVXAUBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCONC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C |
Origin of Product |
United States |
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